

Application Note: Orthogonal Analytical Strategies for Purity Assessment of 1-(Cyclopropylsulfonyl)piperazine

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Compound of Interest

Compound Name: 1-(Cyclopropylsulfonyl)piperazine

Cat. No.: B1520114

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Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(Cyclopropylsulfonyl)piperazine is a chemical entity featuring a cyclopropylsulfonyl moiety attached to a piperazine ring. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step in the drug development process to ensure safety and efficacy. A comprehensive purity profile requires the use of multiple, independent (orthogonal) analytical techniques to detect a wide range of potential impurities, including process-related impurities, degradation products, and residual solvents.[1][2][3]

This document outlines detailed protocols for three key analytical techniques for the purity assessment of 1-(Cyclopropylsulfonyl)piperazine:

- High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and non-volatile impurities.
- Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.
- Quantitative Nuclear Magnetic Resonance (qNMR) for unambiguous structure confirmation and as an absolute method for purity determination.[4][5][6]

Reversed-Phase HPLC for Potency and Impurity Profiling

Principle Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains the analyte and impurities to different extents, allowing for their separation as they are eluted by a polar mobile phase. A Diode Array Detector (DAD) or UV detector is used for quantification based on absorbance. This method is ideal for determining the potency of **1-(Cyclopropylsulfonyl)piperazine** and quantifying non-volatile process and degradation impurities.^{[3][7][8]}

Experimental Protocol

A. Instrumentation & Consumables

- HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD/UV detector.
- Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Data acquisition and processing software.
- Analytical balance, volumetric flasks, pipettes, and autosampler vials.

B. Reagents & Solvents

- Acetonitrile (ACN), HPLC grade.
- Water, HPLC grade or Milli-Q.
- Formic Acid (FA), analytical grade.
- **1-(Cyclopropylsulfonyl)piperazine** reference standard and sample.

C. Chromatographic Conditions

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	1.0 mL/min
Column Temp.	30°C
Detection λ	210 nm
Injection Vol.	10 μ L

| Gradient Program | See Table 1 below |

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

| 30.0 | 95 | 5 |

D. Sample Preparation

- Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of **1-(Cyclopropylsulfonyl)piperazine** reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
- Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

E. Data Analysis

- **Purity Calculation (Area %):** Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

- **Impurity Quantification:** Quantify known impurities using their respective reference standards or calculate unknown impurities as a percentage of the main peak area.

Data Presentation: Method Validation Summary

The described HPLC method should be validated to ensure it is fit for purpose. A summary of typical acceptance criteria is presented below.

Table 2: Representative HPLC Method Validation Data

Parameter	Result
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantitation (LOQ)	0.15 µg/mL
Precision (%RSD)	< 2.0%

| Accuracy (% Recovery) | 98.0% - 102.0% |

GC-MS for Volatile and Semi-Volatile Impurities

Principle GC-MS is a powerful technique for separating and identifying volatile organic compounds.^{[9][10]} Samples are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for identification. This method is crucial for detecting residual solvents from the synthesis or potential volatile byproducts.

Experimental Protocol

A. Instrumentation & Consumables

- Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
- GC column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
- Data acquisition and processing software with a mass spectral library (e.g., NIST).
- Headspace autosampler (optional, for residual solvents).
- GC vials and caps.

B. Reagents & Solvents

- Dimethyl Sulfoxide (DMSO) or other suitable high-boiling, GC-compatible solvent.
- Helium (carrier gas), 99.999% purity.
- **1-(Cyclopropylsulfonyl)piperazine** sample.

C. GC-MS Conditions

Parameter	Condition
Injector Temp.	250°C
Injection Mode	Split (50:1)
Carrier Gas	Helium at 1.2 mL/min (constant flow)
Oven Program	40°C (hold 5 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line	280°C
Ion Source Temp.	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV

| Mass Range | 35 - 450 amu |

D. Sample Preparation

- Accurately weigh approximately 50 mg of the **1-(Cyclopropylsulfonyl)piperazine** sample into a GC vial.
- Add 1.0 mL of DMSO and vortex until fully dissolved.

E. Data Analysis

- Identify peaks by comparing their retention times and mass spectra to a spectral library (e.g., NIST) and known standards.
- Quantify impurities using an internal or external standard method.

Data Presentation: Potential Volatile Impurities

Table 3: Potential Process-Related Impurities and Solvents

Compound	Potential Source	Expected Key Mass Fragments (m/z)
Piperazine	Starting Material	86, 56, 42
Cyclopropanesulfonyl chloride	Reagent	140, 75, 64, 41
Dichloromethane	Solvent	84, 49, 86

| Toluene | Solvent | 91, 92, 65 |

Quantitative NMR (qNMR) for Structural Identity and Purity

Principle NMR spectroscopy is an indispensable tool for unambiguous structure elucidation. Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound. [5][11] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[4]

Experimental Protocol

A. Instrumentation & Consumables

- NMR Spectrometer (≥ 400 MHz).
- High-precision NMR tubes.
- Analytical balance.

B. Reagents & Solvents

- Deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$), ensuring both analyte and standard are soluble and key peaks do not overlap.
- High-purity, certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone). The standard must have signals in a clear region of the spectrum.
- **1-(Cyclopropylsulfonyl)piperazine** sample.

C. NMR Acquisition Parameters (1H NMR)

Parameter	Setting	Rationale
Pulse Program	Standard single pulse (e.g., zg30)	For simple quantitative acquisition
Relaxation Delay (d1)	$> 5 \times T_1$ of slowest relaxing proton	Ensures full magnetization recovery for accurate integration
Acquisition Time	≥ 3 seconds	Provides good digital resolution

| Number of Scans | ≥ 16 | Improves signal-to-noise ratio |

D. Sample Preparation

- Accurately weigh ~20 mg of the **1-(Cyclopropylsulfonyl)piperazine** sample into a clean vial.
- Accurately weigh ~10 mg of the internal standard into the same vial.
- Dissolve the mixture in ~0.7 mL of the chosen deuterated solvent.
- Transfer the solution to an NMR tube for analysis.

E. Data Analysis

- Structural Confirmation: Confirm the structure by analyzing the chemical shifts, coupling patterns, and integrations of the ^1H and ^{13}C NMR spectra.
- Purity Calculation: Use the following formula for qNMR purity calculation:

$$\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{std}}) \times (N_{\text{std}} / N_{\text{analyte}}) \times (MW_{\text{analyte}} / MW_{\text{std}}) \times (m_{\text{std}} / m_{\text{analyte}}) \times P_{\text{std}}$$

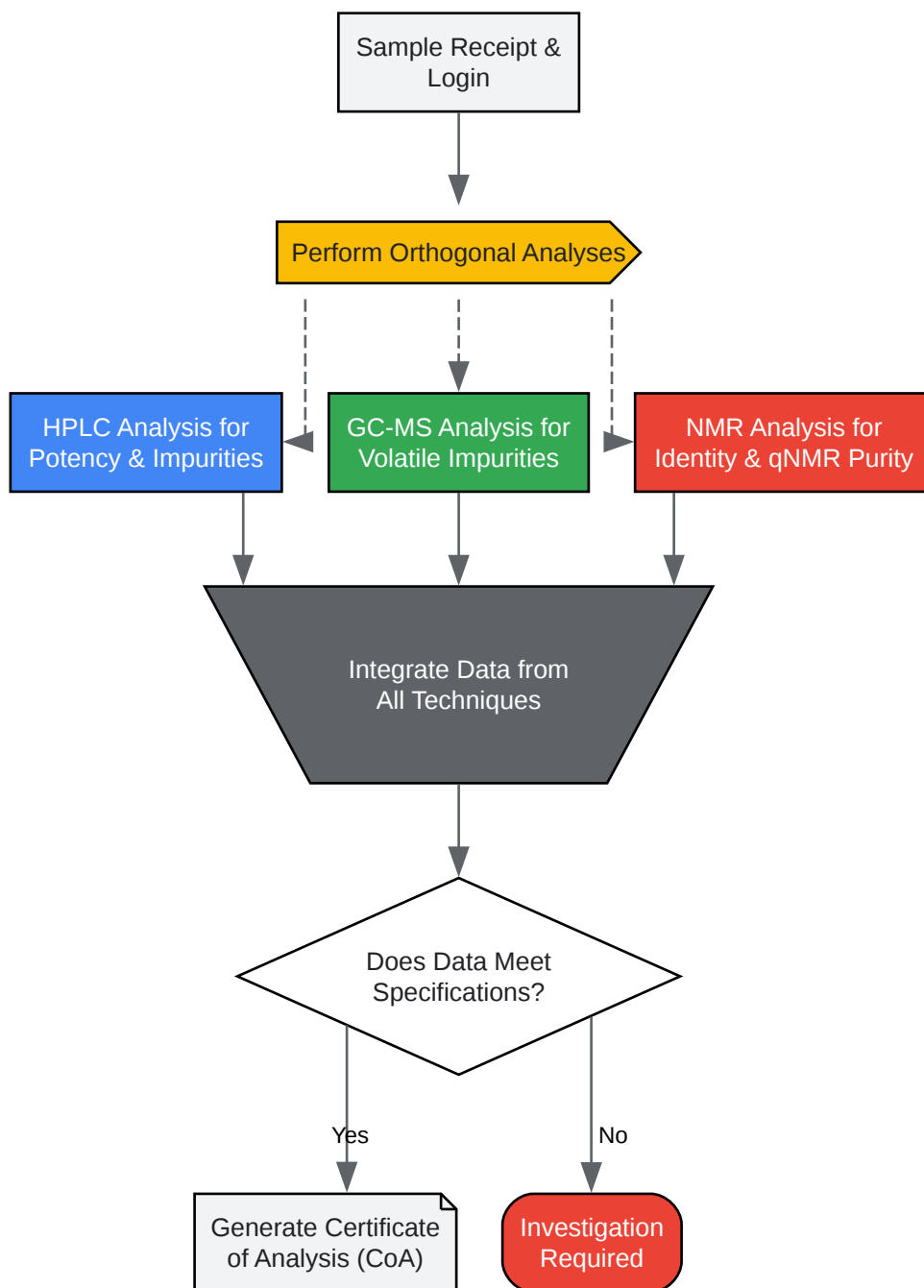
Where:

- I: Integral of the analyte or standard peak
- N: Number of protons for the integrated signal
- MW: Molecular weight
- m: Mass
- P_std: Purity of the internal standard

Visualizations: Analytical Workflows

The following diagrams illustrate the logical relationship between the analytical techniques and the overall workflow for purity assessment.

Caption: Logical relationship of orthogonal techniques for purity analysis.



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